molecular formula C21H16N6O3S B3607331 N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B3607331
M. Wt: 432.5 g/mol
InChI Key: RWQMJMAIHRZXHQ-UHFFFAOYSA-N
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Description

N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture. NBPT is a urease inhibitor that can prevent the hydrolysis of urea in soil, thereby increasing the efficiency of nitrogen fertilizers.

Mechanism of Action

N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits urease activity by binding to the active site of the enzyme and forming a stable complex. This prevents the hydrolysis of urea to ammonia and carbon dioxide, thereby reducing nitrogen loss from the soil.
Biochemical and Physiological Effects:
N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have no toxic effects on plants, animals, or humans. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been found to increase crop yield and improve nitrogen use efficiency in various crops, including wheat, corn, rice, and soybean.

Advantages and Limitations for Lab Experiments

N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a highly effective urease inhibitor that can significantly increase the efficiency of nitrogen fertilizers. It is easy to synthesize and has no toxic effects on plants, animals, or humans. However, N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations for lab experiments. It is sensitive to high temperatures and pH, and can be degraded by soil microorganisms. Therefore, its effectiveness may vary depending on environmental conditions.

Future Directions

There are several future directions for N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide research. One area of focus is the development of more stable and effective urease inhibitors that can withstand environmental conditions and soil microorganisms. Another area of research is the optimization of N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide application methods to maximize its effectiveness in different soil types and crop systems. Additionally, the potential effects of N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide on soil microbiota and ecosystem services should be further investigated to ensure its long-term sustainability.

Scientific Research Applications

N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in agriculture. Urea is the most commonly used nitrogen fertilizer in agriculture, but it is highly susceptible to hydrolysis by the enzyme urease, which is present in soil. This results in the loss of nitrogen through volatilization, leaching, and denitrification. N-(4'-nitro-4-biphenylyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit the activity of urease, thereby increasing the efficiency of nitrogen fertilizers and reducing environmental pollution.

properties

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3S/c28-20(14-31-21-23-24-25-26(21)18-4-2-1-3-5-18)22-17-10-6-15(7-11-17)16-8-12-19(13-9-16)27(29)30/h1-13H,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQMJMAIHRZXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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